Salvianolic acid B

概要

説明

サルビノール酸Bは、丹参(Salvia miltiorrhiza)の根と根茎から抽出される水溶性フェノール化合物です。この化合物は、強力な抗酸化、抗炎症、および抗癌特性を持つため、大きな注目を集めています。 伝統的な中国医学では、心臓血管系の病気の治療、血行促進、および様々な病気の軽減に使用されています .

2. 製法

合成経路と反応条件: サルビノール酸Bは、一連の抽出と精製プロセスを経て合成できます。調製には、水抽出、濃縮、酸性化、1-ブタノール抽出、水洗、塩基化、水逆抽出が含まれます。 抽出温度、抽出pH、逆抽出pHなどの主要なパラメータを最適化して、高純度の粗溶液を得ます .

工業生産方法: 工業的には、サルビノール酸B二ナトリウム塩の調製が一般的です。これは、AMBERCHROW CG161Mなどの特定の樹脂を使用したクロマトグラフィープロセスによるさらなる精製を含みます。 原料の丹参の品質は、最終製品の純度と収率に大きく影響します .

3. 化学反応解析

反応の種類: サルビノール酸Bは、酸化、還元、置換など、様々な化学反応を起こします。これらの反応は、薬理作用に不可欠です。

一般的な試薬と条件:

酸化: 一般的には、過酸化水素や過マンガン酸カリウムなどの試薬を制御された条件下で使用します。

還元: 一般的には、水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: 目的とする生成物に応じて、求核試薬または求電子試薬を使用します。

主要な生成物: これらの反応から生成される主な生成物には、サルビノール酸Bの様々な誘導体が含まれ、生物活性が強化または修飾されています .

準備方法

Synthetic Routes and Reaction Conditions: Salvianolic acid B can be synthesized through a series of extraction and purification processes. The preparation involves water extraction, concentration, acidification, 1-butanol extraction, water washing, basification, and water back extraction. Key parameters such as extraction temperature, extraction pH, and back-extraction pH are optimized to obtain a high-purity crude solution .

Industrial Production Methods: In industrial settings, the preparation of this compound disodium salt is common. This involves further purification using chromatography processes with specific resins like AMBERCHROW CG161M. The quality of the raw material, Danshen, significantly affects the purity and yield of the final product .

化学反応の分析

Types of Reactions: Salvianolic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its pharmacological activities.

Common Reagents and Conditions:

Oxidation: Commonly involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Typically uses reducing agents such as sodium borohydride.

Substitution: Involves nucleophilic or electrophilic reagents depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced or modified biological activities .

科学的研究の応用

Pharmacological Properties

Salvianolic acid B exhibits a range of pharmacological activities, including:

- Antioxidant Effects : The compound is noted for its strong antioxidant capabilities, which help mitigate oxidative stress in various cell types, including hepatocytes and neurons .

- Anti-inflammatory Action : this compound has been shown to reduce inflammatory markers and improve immune function in models of atherosclerosis and other inflammatory conditions .

- Neuroprotective Effects : Research indicates that this compound can protect neurons from ischemic damage and promote recovery in models of Parkinson's disease .

- Antitumor Activity : The compound has demonstrated efficacy in inhibiting tumor growth by modulating pathways involved in cancer cell proliferation and metastasis .

Neurological Disorders

This compound has been extensively studied for its neuroprotective properties. In animal models of Parkinson's disease, it attenuates neuronal damage through Nrf2-dependent mechanisms, enhancing glial cell-mediated protection against toxins . Additionally, it shows promise in treating acute ischemic stroke by reducing oxidative stress and inflammation, which are critical factors in neuronal injury following stroke .

Cardiovascular Health

The compound is integral to traditional formulations aimed at treating cardiovascular diseases. It has been shown to improve endothelial function, reduce lipid levels, and exhibit anti-atherosclerotic effects. For instance, the Danshen-Shanzha formula, which includes this compound, has been clinically validated for managing atherosclerosis by improving lipid profiles and reducing vascular inflammation .

Cancer Therapy

This compound's role in oncology is particularly noteworthy. It has been found to inhibit the expression of programmed cell death ligand 1 (PD-L1) in colon cancer cells, enhancing T-cell-mediated tumor cell killing . Furthermore, it impairs the migratory and invasive capabilities of breast cancer cells by modulating epithelial-mesenchymal transition markers .

Case Studies

Safety Profile

Clinical trials have established that this compound is generally safe and well-tolerated at doses up to 300 mg per day. Adverse events are minimal and typically mild, including transient increases in liver enzymes and mild gastrointestinal discomfort . The pharmacokinetics indicate a dose-dependent increase in plasma concentration without significant accumulation upon repeated administration .

作用機序

サルビノール酸Bは、複数の分子標的と経路を通じて作用を発揮します。

抗酸化活性: 活性酸素種を捕捉し、抗酸化酵素を上方制御します。

抗炎症作用: NF-κBなどのプロ炎症性サイトカインと経路を阻害します。

抗癌メカニズム: JAK2/STAT3、β-カテニン、E-カドヘリンなどのシグナル伝達経路を標的にし、癌細胞の移動、浸潤、上皮間葉転換を阻害します

類似化合物との比較

サルビノール酸Bは、他のサルビノール酸、特にサルビノール酸Aと比較されることがよくあります。両方の化合物は、同様の抗酸化と抗炎症特性を共有していますが、サルビノール酸Bはより豊富で、より強い生物活性を示します。 他の類似化合物には、リトスベルム酸とロスマリン酸があり、これらもフェノール構造を持ち、比較可能な薬理効果を持っています .

生物活性

Salvianolic acid B (Sal B) is a bioactive compound derived from Salvia miltiorrhiza, a traditional Chinese medicinal herb. It has garnered significant attention for its diverse pharmacological effects, particularly in the context of cardiovascular, cerebrovascular, and neuroprotective activities. This article provides a comprehensive overview of the biological activity of Sal B, including its mechanisms of action, therapeutic applications, and safety profile.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Antioxidant Effects : Sal B effectively scavenges reactive oxygen species (ROS) and regulates the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1). This action helps mitigate oxidative stress and cellular damage associated with various diseases .

- Anti-inflammatory Activity : Sal B inhibits pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6), thereby reducing inflammation. It also modulates signaling pathways such as NF-κB and JAK2/STAT3, which are pivotal in inflammatory responses .

- Anti-apoptotic Properties : Sal B promotes cell survival by upregulating anti-apoptotic proteins (e.g., Bcl-2) and downregulating pro-apoptotic proteins (e.g., Bax), thus protecting cells from oxidative damage-induced apoptosis .

Pharmacological Effects

The pharmacological effects of Sal B can be categorized into several key areas:

Cardiovascular Protection

Sal B has demonstrated cardioprotective effects by:

- Inhibiting vascular smooth muscle cell proliferation.

- Reducing intimal hyperplasia through modulation of microRNA and cell cycle regulators .

- Enhancing myocardial differentiation from bone marrow mesenchymal stem cells (BMSCs), promoting cardiac repair mechanisms .

Neuroprotection

Research indicates that Sal B protects neurons from ischemic injury and has potential applications in treating neurodegenerative diseases such as Parkinson's disease. It reduces oxidative stress markers and inflammatory responses in neuronal tissues .

Metabolic Regulation

Sal B influences metabolic processes, including:

- Improving blood glucose control and insulin sensitivity in models of type 2 diabetes.

- Modulating lipid metabolism and reducing oxidative stress related to metabolic disorders .

Safety Profile

Clinical studies have assessed the safety and tolerability of Sal B. A phase 1 clinical trial involving healthy volunteers indicated that doses up to 300 mg were well tolerated, with only mild adverse events reported, such as dizziness and transient changes in liver function tests . These findings suggest a favorable safety profile for Sal B in clinical applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of Sal B in various experimental models:

特性

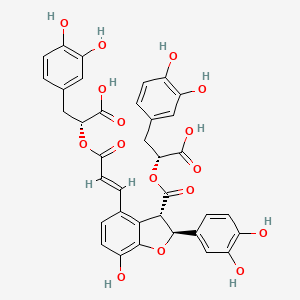

IUPAC Name |

(2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-VWUOOIFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031347 | |

| Record name | Lithospermic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121521-90-2 | |

| Record name | Salvianolic acid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121521-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithospermic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121521902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithospermic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GQ844199 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。